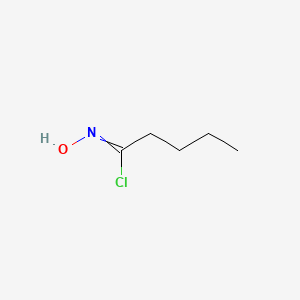
N-Hydroxypentanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxypentanimidoyl chloride is an organic compound with the molecular formula C5H10ClNO It is a derivative of pentanimidoyl chloride, where the nitrogen atom is bonded to a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxypentanimidoyl chloride can be synthesized through the reaction of pentanimidoyl chloride with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the product. The reaction is usually carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated systems ensures consistent quality and yield.
化学反応の分析
Types of Reactions
N-Hydroxypentanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxypentanoic acid.
Reduction: Reduction reactions can convert it to pentanimidoyl chloride.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-Hydroxypentanoic acid.
Reduction: Pentanimidoyl chloride.
Substitution: Various substituted pentanimidoyl derivatives depending on the nucleophile used.
科学的研究の応用
N-Hydroxypentanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-Hydroxypentanimidoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxyl group on the nitrogen atom can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but contains a benzimidazole ring.
N-Hydroxysuccinimide: Contains a succinimide ring and is commonly used in bioconjugation reactions.
N-Hydroxyphthalimide: Contains a phthalimide ring and is used as a radical initiator in organic synthesis.
Uniqueness
N-Hydroxypentanimidoyl chloride is unique due to its linear structure and the presence of both a hydroxyl and chloride group, which confer distinct reactivity patterns compared to its cyclic counterparts. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
特性
CAS番号 |
62626-10-2 |
|---|---|
分子式 |
C5H10ClNO |
分子量 |
135.59 g/mol |
IUPAC名 |
N-hydroxypentanimidoyl chloride |
InChI |
InChI=1S/C5H10ClNO/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3 |
InChIキー |
ZFXVDQZBNCIBCS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


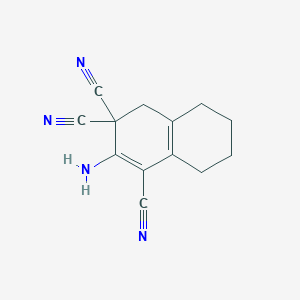
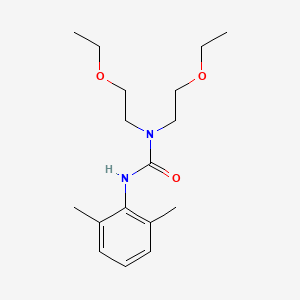
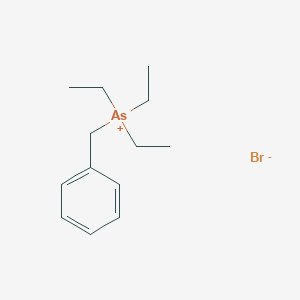

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
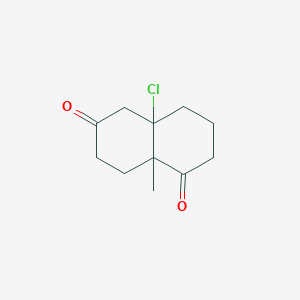
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
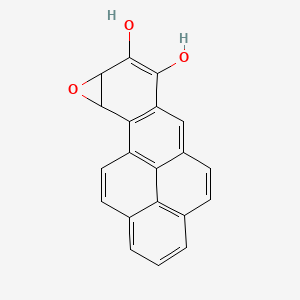
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
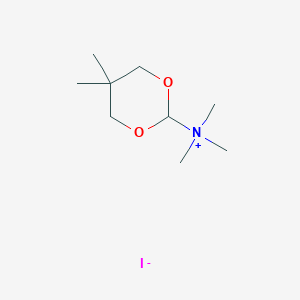
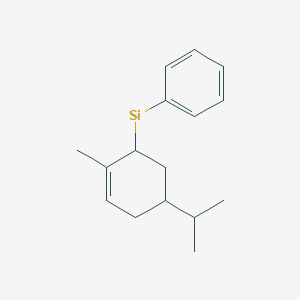

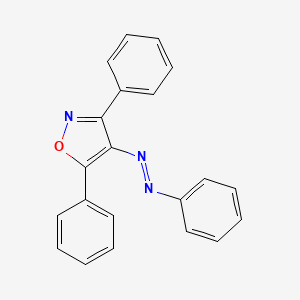
![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
